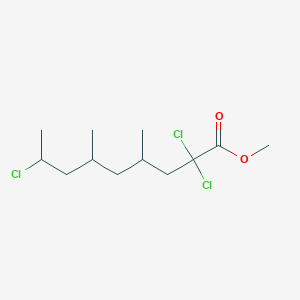
Methyl 2,2,8-trichloro-4,6-dimethylnonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,8-trichloro-4,6-dimethylnonanoate is an organic compound with the molecular formula C12H21Cl3O2 It is characterized by the presence of three chlorine atoms, two methyl groups, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,8-trichloro-4,6-dimethylnonanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Materials: 2,2,8-trichloro-4,6-dimethylnonanoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2,8-trichloro-4,6-dimethylnonanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: 2,2,8-trichloro-4,6-dimethylnonanoic acid.
Reduction: 2,2,8-trichloro-4,6-dimethylnonanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,8-trichloro-4,6-dimethylnonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2,2,8-trichloro-4,6-dimethylnonanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or other proteins. The chlorine atoms can also participate in halogen bonding, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,2,8-trichloro-4,6-dimethyloctanoate: Similar structure but with one less carbon atom.
Methyl 2,2,8-trichloro-4,6-dimethyldecanoate: Similar structure but with one more carbon atom.
Methyl 2,2,8-dichloro-4,6-dimethylnonanoate: Similar structure but with one less chlorine atom.
Uniqueness
Methyl 2,2,8-trichloro-4,6-dimethylnonanoate is unique due to the specific positioning of its chlorine atoms and methyl groups, which confer distinct chemical and biological properties. Its ester functional group also allows for versatile chemical modifications, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
63616-40-0 |
|---|---|
Molekularformel |
C12H21Cl3O2 |
Molekulargewicht |
303.6 g/mol |
IUPAC-Name |
methyl 2,2,8-trichloro-4,6-dimethylnonanoate |
InChI |
InChI=1S/C12H21Cl3O2/c1-8(6-10(3)13)5-9(2)7-12(14,15)11(16)17-4/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
IHGLJYICUMSMAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)CC(C(=O)OC)(Cl)Cl)CC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



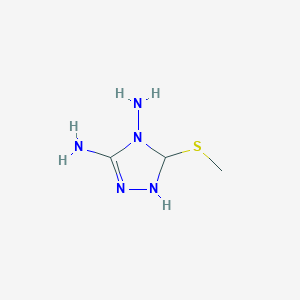
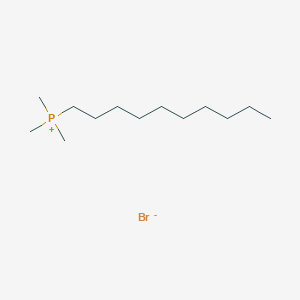
![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)
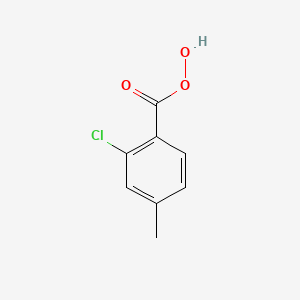
![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)

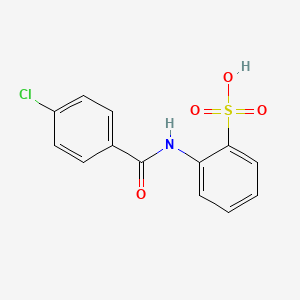
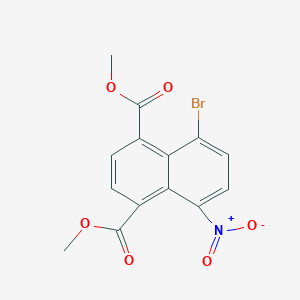
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)


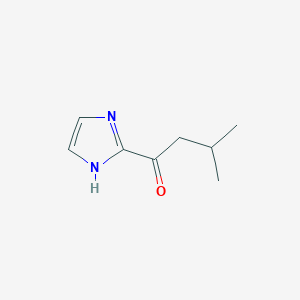
![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
